

# triallyl cyanurate chemical structure and properties

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## Triallyl Cyanurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Triallyl cyanurate** (TAC) is a trifunctional monomer renowned for its role as a potent crosslinking agent in polymer chemistry. With the chemical formula  $C_{12}H_{15}N_3O_3$ , its structure is characterized by a 1,3,5-triazine ring substituted with three allyloxy groups.[1][2] This unique arrangement of three reactive allyl groups allows for the formation of highly durable and stable three-dimensional polymer networks upon curing.[1] TAC is instrumental in enhancing the thermal stability, mechanical strength, and chemical resistance of a wide array of polymers, including polyesters, rubbers, and polyolefins.[3][4] Its utility is particularly notable in the manufacturing of high-performance materials, such as glass-reinforced plastics, and in the rubber and cable industries as a vulcanization co-agent.[3] This document provides an in-depth overview of the chemical structure, properties, synthesis, and reaction mechanisms of **triallyl cyanurate**, tailored for a scientific audience.

### Chemical Structure and Identification

**Triallyl cyanurate** is systematically named 2,4,6-triallyloxy-1,3,5-triazine. The core of the molecule is a cyanuric acid esterified with three allyl alcohol molecules.

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | 2,4,6-tris(prop-2-en-1-yloxy)-1,3,5-triazine                               |
| Synonyms          | Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-s-triazine[5][6]        |
| CAS Number        | 101-37-1[3][7]   |
| Molecular Formula | C <sub>12</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> [2][3][4][7] |
| Molecular Weight  | 249.27 g/mol [3][8]  |
| Canonical SMILES  | <chem>C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C</chem> [2]                            |
| InChI Key         | BJELTSYBAHKXRW-UHFFFAOYSA-N[7]   |

## Physicochemical Properties

**Triallyl cyanurate** is typically a colorless transparent liquid or a white crystalline solid at room temperature.[4] It is miscible with a range of organic solvents.[1]

Table 2.1: Physical Properties of **Triallyl Cyanurate**

| Property                       | Value   | Reference |
|--------------------------------|---|-----------|
| Appearance                     | Colorless transparent liquid or white crystalline solid | [4]       |
| Melting Point                  | 26-28 °C  | [3]       |
| Boiling Point                  | 150-160 °C (at 10 mmHg)                                 | [3]       |
| Density                        | 1.2 g/cm <sup>3</sup>                                   | [3]       |
| Vapor Pressure                 | 1.3 hPa (at 100 °C)                                     | [4]       |
| Flash Point                    | >230°F (>110°C)   | [4]       |
| Water Solubility               | 0.3-6 g/L (at 20 °C)                                    | [1][4]    |
| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, ether | [1]       |
| Refractive Index               | 1.5290 (estimate)                                       | [4]       |

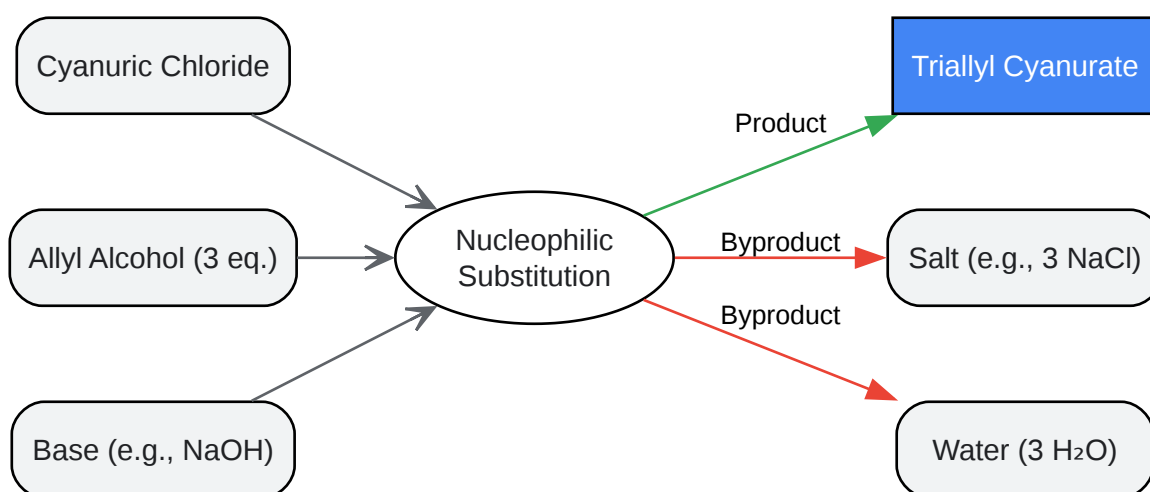
Table 2.2: Chemical Safety and Stability of **Triallyl Cyanurate**

| Property                     | Description   | Reference   |
|------------------------------|---|-------------|
| Stability                    | Stable, but moisture-sensitive.   | [1][4]      |
| Incompatibilities            | Acids, peroxides, strong oxidizing agents, copper, iron and its salts.                | [1][4]      |
| GHS Hazard Statements        | H302: Harmful if swallowed.<br>H411: Toxic to aquatic life with long lasting effects. | [9][10][11] |
| GHS Precautionary Statements | P264, P270, P273,<br>P301+P312, P330, P391,<br>P501                                   | [9][10]     |

## Synthesis and Reaction Mechanisms

## Synthesis of Triallyl Cyanurate

The primary industrial synthesis of **triallyl cyanurate** involves the nucleophilic substitution reaction between cyanuric chloride and allyl alcohol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1]

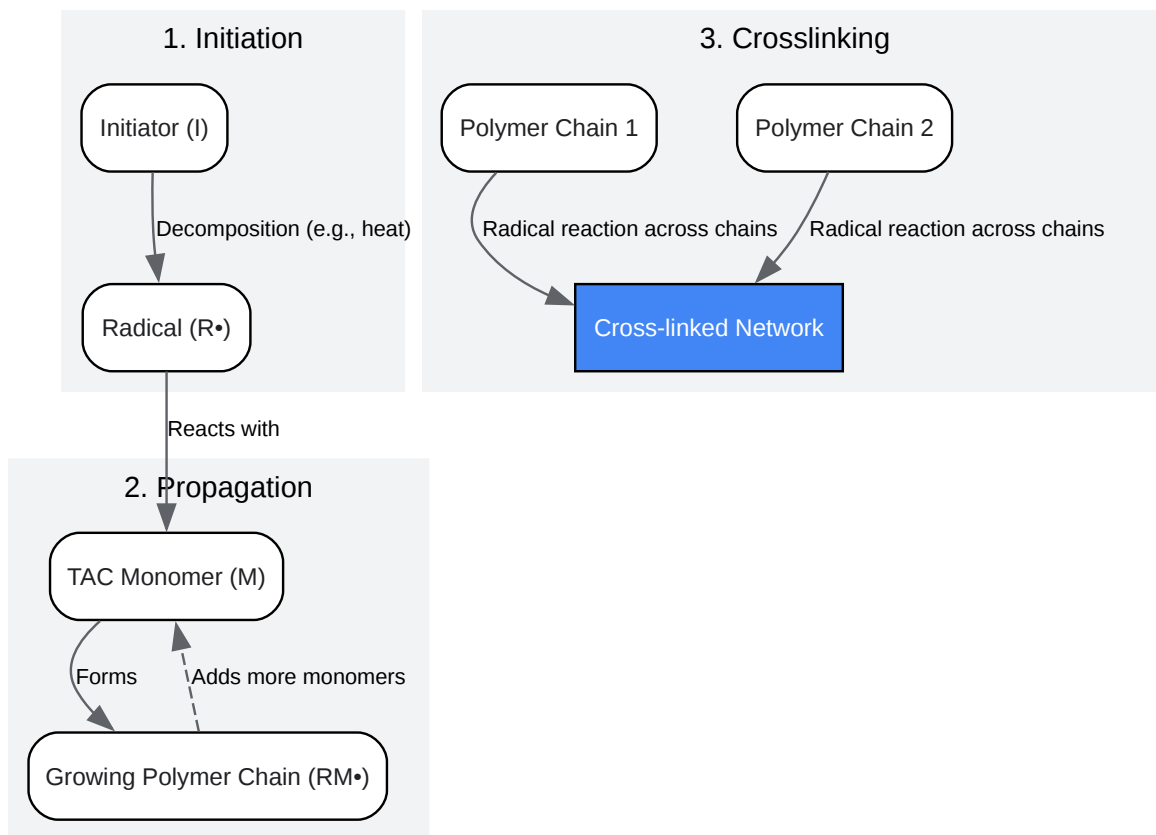


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Caption: Synthesis of **Triallyl Cyanurate** from Cyanuric Chloride and Allyl Alcohol.

## Free-Radical Polymerization

The crosslinking capability of **triallyl cyanurate** is realized through the free-radical polymerization of its three allyl groups. This process is initiated by a free-radical source, such as a peroxide or azo compound, which creates an initial radical. This radical then propagates by reacting with the allyl groups of TAC monomers, leading to the formation of a cross-linked polymer network.



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Caption: Mechanism of Free-Radical Polymerization and Crosslinking with TAC.

## Experimental Protocols

### Synthesis of Triallyl Cyanurate

This protocol is a generalized procedure based on common laboratory practices for the synthesis of **triallyl cyanurate**.

Materials:

- Cyanuric chloride (1.0 mol)
- Allyl alcohol (3.5 mol)

- Sodium hydroxide (3.3 mol) as a 40% aqueous solution
- Toluene (as solvent)
- Deionized water
- Anhydrous magnesium sulfate

Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
- Cooling bath (ice-water or brine)
- Separatory funnel
- Rotary evaporator

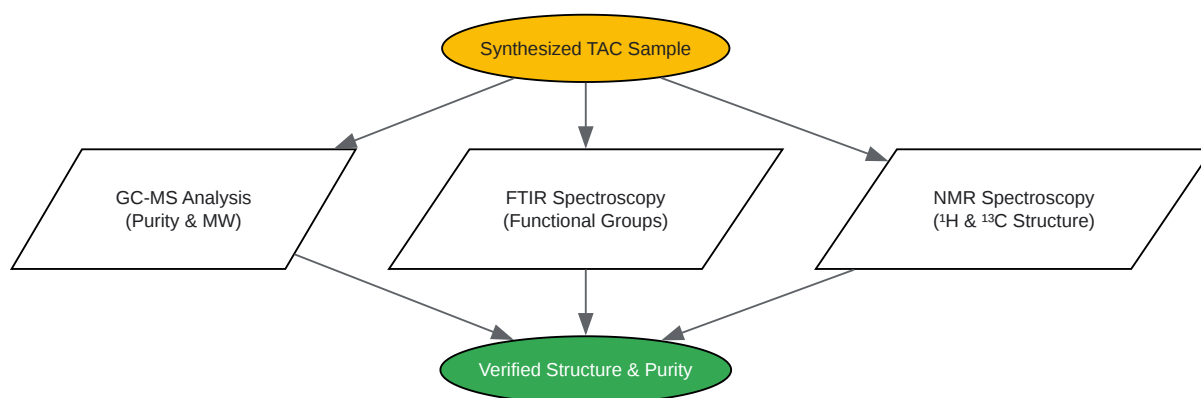
Procedure:

- In a three-necked flask, dissolve cyanuric chloride (1.0 mol) in toluene.
- Add allyl alcohol (3.5 mol) to the flask and cool the mixture to 10-15°C using a cooling bath.
- Slowly add the 40% sodium hydroxide solution (3.3 mol) dropwise via the dropping funnel while maintaining the reaction temperature below 20°C with vigorous stirring. The addition should take approximately 1.5-2 hours.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
- Transfer the mixture to a separatory funnel and wash with deionized water (3 x 200 mL) to remove sodium chloride and any remaining sodium hydroxide.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude **triallyl cyanurate** product.
- The product can be further purified by vacuum distillation if required.

## Characterization of Triallyl Cyanurate

A workflow for the analytical characterization of synthesized **triallyl cyanurate** is presented below.



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Caption: Workflow for the Analytical Characterization of **Triallyl Cyanurate**.

### 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the synthesized TAC and confirm its molecular weight.
- Sample Preparation: Dilute a small amount of the TAC product in a suitable solvent such as acetone or chloroform to a concentration of approximately 1 mg/mL.
- GC Conditions:
  - Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230°C.
- Data Analysis: The retention time of the major peak will indicate the purity of the compound. The mass spectrum should show a molecular ion peak (M<sup>+</sup>) at m/z 249, along with characteristic fragmentation patterns.

#### 4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in the TAC molecule.
- Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. If the sample is solid, it can be analyzed as a KBr pellet.
- Instrument Parameters:
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans.
- Data Analysis: The spectrum should be analyzed for characteristic absorption bands:
  - ~3080 cm<sup>-1</sup>: =C-H stretching of the allyl group.
  - ~2940 cm<sup>-1</sup>: C-H stretching of the -CH<sub>2</sub>- group.



- $\sim 1645\text{ cm}^{-1}$ : C=C stretching of the allyl group.
- $\sim 1560$  and  $\sim 1430\text{ cm}^{-1}$ : C=N and C-N stretching of the triazine ring.
- $\sim 1140$  and  $\sim 990\text{ cm}^{-1}$ : C-O-C stretching and =C-H bending.

#### 4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed chemical structure and confirm the identity of TAC.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR (Proton NMR):
  - Expected Chemical Shifts ( $\delta$ , ppm):
    - $\sim 4.8$  ppm (d, 4H): -O-CH<sub>2</sub>- protons.
    - $\sim 5.3$ - $5.5$  ppm (m, 4H): =CH<sub>2</sub> protons.
    - $\sim 5.9$ - $6.1$  ppm (m, 2H): -CH= proton.
- $^{13}\text{C}$  NMR (Carbon-13 NMR):
  - Expected Chemical Shifts ( $\delta$ , ppm):
    - $\sim 68$  ppm: -O-CH<sub>2</sub>- carbon.
    - $\sim 118$  ppm: =CH<sub>2</sub> carbon.
    - $\sim 132$  ppm: -CH= carbon.
    - $\sim 171$  ppm: C=N carbon of the triazine ring.
- Data Analysis: The integration of the proton signals should correspond to the number of protons in each environment. The chemical shifts in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra should be consistent with the structure of **triallyl cyanurate**.

## Applications

**Triallyl cyanurate** is a versatile crosslinking agent with a wide range of industrial applications:

- **Polymers and Resins:** It is extensively used to enhance the thermal and mechanical properties of polymers like polyethylene, making them more durable and resistant to heat and chemicals.[3]
- **Rubber Industry:** In the rubber industry, TAC improves the elasticity, strength, and heat resistance of rubber products.[3]
- **Plastics Manufacturing:** It is utilized to improve the properties of various plastics, enhancing their resistance to environmental stress.[3]
- **Adhesives and Sealants:** TAC is incorporated into adhesive and sealant formulations to increase their bonding strength and durability.[3]
- **High-Performance Materials:** It serves as a crucial component in the manufacture of glass-reinforced plastics that require long-term thermal stability at temperatures up to 250°C.
- **Radiation Curing:** It acts as a potent co-agent in radiation curing processes, improving the efficiency of crosslinking.

## Conclusion

**Triallyl cyanurate** is a fundamentally important trifunctional monomer in the field of polymer science. Its ability to form robust, cross-linked networks makes it an indispensable additive for enhancing the performance of a wide variety of materials. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of TAC, enabling further research and development in materials science and related disciplines. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.

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